molecular formula C10H19N3O3 B13731779 tert-butyl (2R)-2-carbamoylpiperazine-1-carboxylate

tert-butyl (2R)-2-carbamoylpiperazine-1-carboxylate

Cat. No.: B13731779
M. Wt: 229.28 g/mol
InChI Key: UVEICGPURAVJRL-SSDOTTSWSA-N
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Description

tert-Butyl (2R)-2-carbamoylpiperazine-1-carboxylate: is a chemical compound that features a tert-butyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    tert-Butylation: The synthesis of tert-butyl (2R)-2-carbamoylpiperazine-1-carboxylate typically begins with the tert-butylation of a suitable precursor. This can be achieved using tert-butyl chloride in the presence of a base such as sodium hydroxide.

    Carbamoylation: The next step involves the introduction of the carbamoyl group. This can be done using carbamoyl chloride or a similar reagent under controlled conditions.

    Cyclization: The final step involves the cyclization of the intermediate to form the piperazine ring. This can be achieved using a variety of cyclization agents and conditions, depending on the specific precursor used.

Industrial Production Methods: Industrial production of this compound often involves the use of flow microreactor systems. These systems allow for the efficient and sustainable synthesis of the compound by enabling precise control over reaction conditions and minimizing waste .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: tert-Butyl hydroperoxide, metal catalysts.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed:

    Oxidation: Oxidized derivatives of the piperazine ring.

    Reduction: Reduced forms of the carbamoyl group.

    Substitution: Substituted piperazine derivatives.

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-carbamoylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved in its mechanism of action include enzyme inhibition and modulation of signaling pathways.

Comparison with Similar Compounds

Uniqueness: tert-Butyl (2R)-2-carbamoylpiperazine-1-carboxylate is unique due to its specific structure, which combines the tert-butyl group with a piperazine ring. This combination imparts unique chemical properties, such as increased stability and reactivity, making it valuable in various applications, particularly in medicinal chemistry and drug development.

Properties

Molecular Formula

C10H19N3O3

Molecular Weight

229.28 g/mol

IUPAC Name

tert-butyl (2R)-2-carbamoylpiperazine-1-carboxylate

InChI

InChI=1S/C10H19N3O3/c1-10(2,3)16-9(15)13-5-4-12-6-7(13)8(11)14/h7,12H,4-6H2,1-3H3,(H2,11,14)/t7-/m1/s1

InChI Key

UVEICGPURAVJRL-SSDOTTSWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCNC[C@@H]1C(=O)N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1C(=O)N

Origin of Product

United States

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